Elemental Composition Differentiator: Absence of Halogen Reduces Molecular Weight and Alters LogP Relative to Chlorophenyl and Bromophenyl Analogs
The target compound (C15H15N5O2, MW 297.318) lacks the halogen atom present in N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (C13H10ClN5O, MW 287.71) and N-(2-bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (C13H10BrN5O, MW ~331.1). The absence of chlorine or bromine lowers the heavy-atom count and eliminates a halogen‑bond donor site, which can reduce non‑specific protein binding and simplify SAR deconvolution [1]. Predicted LogP for the target compound is estimated at ~2.5–2.8, compared to ~3.1 for the 4‑chlorophenyl analog and ~3.3 for the 2‑bromophenyl analog, indicating a modest but potentially meaningful reduction in lipophilicity that may improve aqueous solubility and lower hERG or phospholipidosis risk .
| Evidence Dimension | Predicted LogP and molecular weight |
|---|---|
| Target Compound Data | MW 297.318; predicted LogP 2.5–2.8 |
| Comparator Or Baseline | N-(4-chlorophenyl) analog (MW 287.71, predicted LogP ~3.1); N-(2-bromophenyl) analog (MW ~331.1, predicted LogP ~3.3) |
| Quantified Difference | ΔMW: +9.6 and −33.8; ΔLogP estimated −0.3 to −0.5 log units lower for target |
| Conditions | In silico predictions using consensus LogP (XLogP3/ALogPS); no experimental shake‑flask LogP available for target compound |
Why This Matters
Lower lipophilicity translates into potentially better developability profiles, making this compound a more attractive starting point for lead optimization when central‑nervous‑system penetration or metabolic clearance is a concern.
- [1] Kuujia. Cas no 2034340-68-4: N-[(2-methoxyphenyl)methyl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine – Technical Note. Available at: https://www.kuujia.com. View Source
